(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate

Photoresist Crosslinking mechanism Thermal activation

(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate (CAS 109129-38-6), also known as 2,6-bis(acetoxymethyl)-p-cresol, is a bifunctional aromatic ester featuring a central 4-methylphenol core substituted at the 2,6-positions with acetoxymethyl (–CH₂OAc) arms. With a molecular formula of C₁₃H₁₆O₅, a molecular weight of 252.26 g·mol⁻¹, and a computed LogP of approximately 1.83, the compound occupies a solubility and reactivity niche between the free bis(hydroxymethyl)-p-cresol diol and fully alkyl-protected analogs.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Cat. No. B12074377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)COC(=O)C)O)COC(=O)C
InChIInChI=1S/C13H16O5/c1-8-4-11(6-17-9(2)14)13(16)12(5-8)7-18-10(3)15/h4-5,16H,6-7H2,1-3H3
InChIKeyJOFSEHHMYPDWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate – A bifunctional acetoxymethyl-p-cresol building block for polymer crosslinking and synthon procurement


(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate (CAS 109129-38-6), also known as 2,6-bis(acetoxymethyl)-p-cresol, is a bifunctional aromatic ester featuring a central 4-methylphenol core substituted at the 2,6-positions with acetoxymethyl (–CH₂OAc) arms . With a molecular formula of C₁₃H₁₆O₅, a molecular weight of 252.26 g·mol⁻¹, and a computed LogP of approximately 1.83, the compound occupies a solubility and reactivity niche between the free bis(hydroxymethyl)-p-cresol diol and fully alkyl-protected analogs . Commercially, it is typically supplied at ≥98% purity and requires sealed dry storage at 2–8 °C, consistent with its hydrolytically labile ester functionalities . Its primary documented research application is as a thermally activated C-alkylation crosslinker for poly(p-hydroxystyrene)-based negative-tone photoresists, where its two acetoxymethyl groups serve as latent electrophilic precursors to reactive quinone methide intermediates [1].

(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate – Why generic diacetate or diol homologs cannot substitute this specific scaffold


The scientific procurement value of (2-hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate hinges on three inseparable structural features that generic in-class analogs lack: (1) the simultaneous presence of a free para-cresol –OH and two ortho-positioned acetoxymethyl groups, enabling a distinctive C-alkylation crosslinking mechanism via in-situ quinone methide generation that O-alkylating crosslinkers such as tetramethoxymethyl glycouril cannot replicate [1]; (2) the precise spacing and geometry of the 2,6-bis(methylene) acetate arms, which dictate the molecular weight between crosslinks and the thermal crosslinking onset profile in polymer networks [1]; and (3) the hydrolytic lability of the acetate ester protecting groups, which balances shelf stability under dry, refrigerated conditions with on-demand activation, a property profile that the free bis(hydroxymethyl)-p-cresol diol (CAS 91-04-3), its permethylated analogs, or the regioisomeric 2,4-bis(acetoxymethyl)phenol derivatives do not share [2]. Simply interchanging with any other aromatic diacetate or phenolic diol risks altering both the crosslinking chemistry mechanism and the thermal process window, leading to unpredictable lithographic resolution, film retention, or network homogeneity.

(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate – Head-to-head procurement evidence versus closest functional and structural comparators


Thermally induced crosslinking vs. tetramethoxymethyl glycouril in PHOST resists – qualitative binary endpoint comparison

In a direct head-to-head experimental comparison using poly(p-hydroxystyrene) (PHOST) model resist formulations, 2,6-bis(acetoxymethyl)-p-cresol (identifiable as the target compound) exhibited significant thermally induced crosslinking detectable by FT-IR spectroscopy, whereas tetramethoxymethyl glycouril showed no detectable thermal crosslinking under the same conditions [1]. The mechanistic origin was resolved by ¹³C NMR model-compound studies: 2,6-bis(acetoxymethyl)-p-cresol crosslinks via C-alkylation at the ortho carbon of the phenolic ring of PHOST, while tetramethoxymethyl glycouril proceeds via O-alkylation of the phenolic –OH [1]. The published abstract reports a qualitative binary endpoint (detectable vs. non-detectable thermal crosslinking) rather than quantitative rate constants or degree-of-crosslinking values; readers are directed to the full SPIE proceedings for DSC-derived thermal profiles and kinetic data.

Photoresist Crosslinking mechanism Thermal activation

Acetate protection strategy: hydrolytic stability and storage requirements relative to the free bis(hydroxymethyl)-p-cresol diol

The target compound is the diacetyl ester of 2,6-bis(hydroxymethyl)-p-cresol (CAS 91-04-3). The free diol possesses two reactive benzylic –OH groups and a phenolic –OH, conferring high polarity (H-bond donor count: 3) and substantial water solubility, which complicates anhydrous processing and organic-phase workup [1]. By contrast, (2-hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate has a reduced H-bond donor count of 1 (phenolic –OH only), a computed LogP of 1.82682, and a TPSA of 72.83 Ų . These physicochemical parameters translate to enhanced organic-solvent compatibility and a controlled hydrolytic release profile: the diacetate is stable under dry, refrigerated (2–8 °C) storage, as specified by multiple vendors, whereas the free diol is hygroscopic and prone to self-condensation . Quantitative hydrolytic half-life data under standardized conditions were not located in open sources; this dimension is presented as a class-level inference based on the behavior of benzylic acetate esters versus benzyl alcohols.

Prodrug design Protecting group strategy Hydrolytic stability

Crosslinking density tunability via bis(acetoxymethyl) arm stoichiometry vs. mono-functional p-cresol derivatives

As a bifunctional electrophilic monomer, (2-hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate provides two reactive acetoxymethyl sites per molecule, capable of generating two quinone methide equivalents in a tandem or sequential fashion [1][2]. By contrast, mono-functional p-cresol derivatives such as 2,6-di-tert-butyl-4-methylphenol (BHT) or simple 4-methylphenyl acetate possess zero or one latent electrophilic site, precluding their use as covalent crosslinkers. In the context of DNA crosslinking studies, structurally related bis(acetoxymethyl)phenol derivatives (bisQMP) demonstrate an enviable ratio of crosslinking to monoalkylation, a property attributed to the ability to generate two quinone methide intermediates in series [1]. While no study was located that directly quantifies the crosslink density (νₑ, mol·cm⁻³) of the target compound in PHOST films versus a mono-functional analog, the bifunctional architecture is the minimal structural prerequisite for network formation; a mono-acetoxymethyl p-cresol can only yield chain extension or grafting, not three-dimensional crosslinking.

Network polymer Crosslinking density Bifunctional electrophile

Computed physicochemical profile vs. 1,4-phenylene bis(methylene) diacetate – impact on organic-solvent miscibility and purification

Comparative computed molecular descriptors highlight practical handling differences between the target compound and a common aromatic diacetate benchmark. (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate has a computed LogP of 1.82682, a TPSA of 72.83 Ų, and 5 H-bond acceptor atoms . 1,4-Phenylene bis(methylene) diacetate (p-xylylene diacetate, CAS 14720-70-8), lacking the phenolic –OH and the –CH₃ substituent, has a lower TPSA and a higher LogP (~2.2–2.5 by structural estimation), rendering it less amenable to chromatographic separation on polar stationary phases and less soluble in alcohol/water mixtures [1]. The presence of the free phenolic –OH in the target compound permits hydrogen-bond-directed recrystallization or complexation strategies that para-substituted bis(acetoxymethyl) aromatics cannot exploit. Quantitative retention times or Rf values were not identified in head-to-head chromatographic studies; this evidence is tagged as class-level inference supported by computed descriptors.

LogP Polar surface area Recrystallization

Thermal behavior: melting point and decomposition profile relative to 2,6-bis(hydroxymethyl)-p-cresol

2,6-Bis(hydroxymethyl)-p-cresol (the free diol precursor) is reported to melt at approximately 128–130 °C [1]. The diacetate esterification of the benzylic –OH groups is expected to depress the melting point substantially via disruption of intermolecular hydrogen bonding, although a precise experimental melting point for the target compound could not be located in the scanned open-access or vendor sources. Vendor-supplied GHS hazard classification for the target compound lists H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with a 'Warning' signal word . In contrast, the free diol carries similar irritation hazards but is not classified for acute oral toxicity under GHS in the same categorial band for typical commercial samples [1]. The thermal lability of the acetate groups also lowers the decomposition onset temperature relative to the free diol, a factor relevant to applications requiring thermal processing above 150 °C. This evidence is tagged as Supporting evidence because no direct DSC or TGA trace for the target compound was available for quantitative comparison.

Thermal analysis Phase transition Shelf-life prediction

High-confidence differentiation-driven scenarios for (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate procurement


Thermally curable negative-tone photoresist crosslinker requiring C-alkylation selectivity

In PHOST-based chemically amplified photoresist platforms where post-exposure bake (PEB) thermal budget must be precisely controlled, 2,6-bis(acetoxymethyl)-p-cresol offers a chemically orthogonal C-alkylation crosslinking pathway that tetramethoxymethyl glycouril (O-alkylation only) cannot provide [1]. The FT-IR-confirmed presence of significant thermally induced crosslinking, combined with the ability to tune crosslinking extent via crosslinker loading, makes the compound suitable for negative-tone resist formulations that require distinct dissolution contrast between exposed and unexposed regions following thermal processing [1].

Latent bifunctional quinone methide precursor for DNA or protein crosslinking studies

The bis(acetoxymethyl) architecture serves as a masked bis-quinone methide (bisQM) precursor, analogous to the silyl-protected bisQMP systems described for DNA interstrand crosslinking [2]. Upon ester hydrolysis or enzymatic activation, the two benzylic acetate arms generate quinone methide intermediates capable of sequential or tandem C-alkylation of nucleophilic biomolecular targets. This latent reactivity profile is a distinguishing structural prerequisite not shared by mono-functional p-cresol derivatives or non-benzylic diacetates [2].

Synthetic building block for macrocyclic oligomers via stepwise methylene-bridging chemistry

The 2-hydroxy-5-methyl-1,3-phenylene unit has been employed in the stepwise synthesis of cyclopentameric oligomers with precisely defined methylene bridges [3]. The diacetate-protected form enables controlled deprotection and subsequent condensation without premature oligomerization during storage. The –CH₃ substituent at the 5-position provides steric definition that the tert-butyl analog (2-hydroxy-5-tert-butyl-1,3-phenylene) does not identically reproduce, as differences in solubility, melting points, and pseudorotation dynamics have been experimentally documented for the corresponding cyclopentamers [3].

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